molecular formula C17H19N5O3 B2471326 (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone CAS No. 2034249-10-8

(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2471326
CAS No.: 2034249-10-8
M. Wt: 341.371
InChI Key: OQUGFVXXJBOKPS-UHFFFAOYSA-N
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Description

(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis has facilitated the creation of novel pyrazoline derivatives, including compounds with furan moieties, showing significant anti-inflammatory and antibacterial properties. The use of microwave irradiation offers advantages such as higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. This approach underscores the potential of furan-containing compounds in developing new therapeutic agents (Ravula et al., 2016).

Synthesis of Bioactive Compounds from Visnaginone

Research involving the synthesis of compounds from Visnaginone, a furan-containing compound, highlights the chemical versatility and potential for generating bioactive molecules. Through various chemical reactions, researchers have created compounds that display a range of biological activities, indicating the broad applicability of furan derivatives in medicinal chemistry (Abdel Hafez et al., 2001).

Heterocyclic Replacement in Drug Discovery

The exploration of heterocyclic cores, such as furans, in small molecule drug discovery has led to the identification of high-affinity antagonists for various receptors. This approach demonstrates the significance of furan derivatives in developing selective and potent therapeutic agents, with applications ranging from neurology to oncology (Swanson et al., 2009).

Antimicrobial and Anticancer Properties

Studies on novel pyrazole derivatives containing furan and pyrazolyl moieties have shown that these compounds possess strong antimicrobial and anticancer activities. The synthesis and characterization of these derivatives underscore the therapeutic potential of furan-based compounds in treating infectious diseases and cancer (Hafez et al., 2016).

Analytical and Spectral Studies

The analytical and spectral characterization of furan ring-containing organic ligands has provided valuable insights into their structural properties and potential applications. Such studies are crucial for understanding the interactions and functionalities of these compounds, paving the way for their application in various scientific and technological fields (Patel, 2020).

Properties

IUPAC Name

[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-2-22-14(3-7-18-22)16-19-15(20-25-16)12-4-8-21(9-5-12)17(23)13-6-10-24-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUGFVXXJBOKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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